3-ブロモ-5-シクロプロピル-1,2,4-チアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

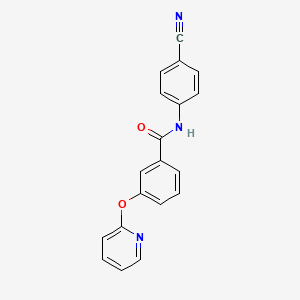

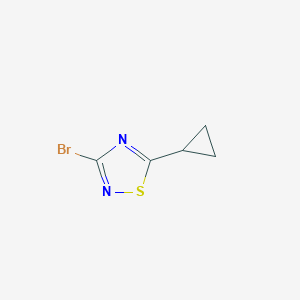

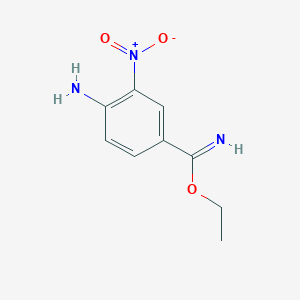

The compound "3-Bromo-5-cyclopropyl-1,2,4-thiadiazole" is a derivative of the 1,2,4-thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their potential pharmacological properties, including fungicidal, anticancer, and antibacterial activities . The presence of a bromo and cyclopropyl group in the compound suggests that it may have unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of linear organic precursors. For instance, the synthesis of various thiadiazole-containing compounds has been achieved through the condensation of bioactive substructures, such as the reaction of 4-amino-1,2,4-triazole-5-thione with carboxylic acids and phosphorus oxychloride . Similarly, cyclopropane dicarboxylic acid derivatives have been used to synthesize new heterocyclic compounds, including those with thiadiazole moieties . These synthetic routes typically employ common laboratory techniques and are supported by characterization methods such as NMR, IR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the structural geometry, electronic properties, and potential applications of these compounds, such as in nonlinear optical (NLO) materials .

Chemical Reactions Analysis

Thiadiazoles exhibit a range of reactivities due to their ambident nucleophilic nature. They can undergo alkylation, acylation, and nitrosation reactions, leading to various thiadiazole derivatives and thiadiazolines . The presence of substituents like bromo or cyclopropyl groups can influence the reactivity and the type of chemical transformations that the thiadiazole core can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole can be inferred from related compounds. Thiadiazoles generally have significant polarizability and can form hydrogen bonds, which may affect their solubility and interaction with biological targets . The presence of a bromo substituent could enhance the compound's density and reactivity in electrophilic substitution reactions, while the cyclopropyl group might confer rigidity to the molecular structure, potentially affecting its biological activity .

Biological and Pharmacological Activities

Thiadiazoles are known for their wide range of biological activities. They have been reported to exhibit fungicidal properties, with some derivatives showing growth inhibition against various fungi . In the field of cancer research, thiadiazole derivatives have been evaluated for their anticancer activity, with some showing selectivity towards leukemic cancer cell lines . Additionally, they have been found to induce apoptosis in human myeloid leukemia cells, mediated by caspase-3 activation . The pharmacological profile of thiadiazoles includes actions as diuretics, antibacterials, antifungals, and antitubercular agents, among others .

科学的研究の応用

医薬品化学と創薬

医薬品化学では、科学者らは3-ブロモ-5-シクロプロピル-1,2,4-チアゾール誘導体の生物学的活性を研究しています。これらの誘導体は、抗炎症作用など、有望な薬理学的特性を示す可能性があります。 研究者らは、特定の疾患を標的とする新薬開発のためのリード化合物としての可能性を探っています 。さらなる研究により、その作用機序を理解し、有効性を最適化する必要があります。

Safety and Hazards

The safety data sheet for a similar compound, “2-bromo-5-cyclopropyl-1,3,4-thiadiazole”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

It’s worth noting that compounds with a similar thiadiazole structure have been found to interact with various biological targets . For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways . For example, some indole derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been shown to have a range of effects at the molecular and cellular level .

Action Environment

It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .

生化学分析

Biochemical Properties

It is known that thiadiazole derivatives, which include 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, have the ability to cross cellular membranes and interact strongly with biological targets . This allows them to exert a broad spectrum of biological activities .

Cellular Effects

It is known that thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with various biomolecules

特性

IUPAC Name |

3-bromo-5-cyclopropyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKIHZJKVIGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)